4-(4-TERT-BUTYLPHENYL)-6-(4-ETHYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
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Overview
Description
4-(4-TERT-BUTYLPHENYL)-6-(4-ETHYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-TERT-BUTYLPHENYL)-6-(4-ETHYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the tert-butylphenyl, ethylpiperazinyl, and methylthio groups through nucleophilic substitution or other suitable reactions.
Final assembly: Coupling of the intermediates to form the final compound, often involving catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification processes: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-TERT-BUTYLPHENYL)-6-(4-ETHYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.
Reduction: Reduction of the nitrile group to amine.
Substitution: Replacement of functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-6-(4-ETHYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE would depend on its specific biological target. Generally, such compounds may:
Bind to enzymes or receptors: Modulating their activity.
Interact with DNA or RNA: Affecting gene expression.
Disrupt cellular processes: Leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Tert-butylphenyl)-6-(4-methylpiperazin-1-yl)-2-(methylthio)pyrimidine-5-carbonitrile
- 4-(4-Tert-butylphenyl)-6-(4-ethylpiperazin-1-yl)-2-(ethylthio)pyrimidine-5-carbonitrile
Uniqueness
4-(4-TERT-BUTYLPHENYL)-6-(4-ETHYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its biological activity, stability, and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-6-(4-ethylpiperazin-1-yl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5S/c1-6-26-11-13-27(14-12-26)20-18(15-23)19(24-21(25-20)28-5)16-7-9-17(10-8-16)22(2,3)4/h7-10H,6,11-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQKFGHXTUOQHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)C(C)(C)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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